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Compound of Interest |

2-Cyclopropyl-2-
Compound Name: o
hydroxyacetonitrile
CAS No.: 5648-87-3
Cat. No.: B3340413
.

L  Get Quote

Executive Summary

2-Cyclopropyl-2-hydroxyacetonitrile (also known as cyclopropanecarboxaldehyde

cyanohydrin) is a chiral building block used in the development of pharmaceutical compounds,

particularly those requiring the rigid, metabolically stable cyclopropyl motif. Its reversible

formation from cyclopropanecarboxaldehyde and hydrogen cyanide presents unique

challenges in isolation and characterization. This guide outlines the definitive spectroscopic

signatures required to validate the compound's identity and purity.

Compound Identity

Property Detail

IUPAC Name 2-Cyclopropyl-2-hydroxyacetonitrile
CAS Number 5648-87-3

Molecular Formula

Molecular Weight 97.12 g/mol

SMILES N#CC(O)C1CC1

Key Functional Groups

Nitrile (-CN), Hydroxyl (-OH), Cyclopropy! ring
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Synthesis & Preparation Context

Understanding the synthetic origin is essential for interpreting the spectra, particularly for
identifying impurities like unreacted aldehyde or hydrolysis products (alpha-hydroxy acids).

Mechanistic Pathway

The compound is typically generated via the nucleophilic addition of cyanide to
cyclopropanecarboxaldehyde. This reaction is an equilibrium process; therefore, spectra often
show traces of the starting aldehyde unless the cyanohydrin is stabilized (e.g., at low pH or as

a silyl ether).
NaCN / AcOH
or TMSCN
Nucleophilic 2-Cyclopropyl-2-hydroxyacetonitrile 7
Of pH >
Addition (C5H7NO) | _ orHeat j—-—---—-- -
Cyclopropanecarboxaldehyde ~=-&! Equilibrium |
- HCN - .
(C4H60) - —— 7 Reversion !

Click to download full resolution via product page
Figure 1: Synthesis and equilibrium stability of the target cyanohydrin.

Spectroscopic Characterization

The following data represents the "gold standard” for confirming the structure of 2-
Cyclopropyl-2-hydroxyacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum provides the most definitive structural proof. The key diagnostic feature is the
upfield shift of the methine proton from the aldehyde region (~9 ppm) to the carbinol region

(~4.3 ppm).

H NMR Data (CDCI
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Technical Note: The coupling constant (

Hz) between the cyclopropyl methine and the cyanohydrin methine is characteristic
of free rotation hindered by the bulk of the nitrile and hydroxyl groups.

C NMR Data (Predicted/Representative)
 Nitrile Carbon (-CN):

118-120 ppm (Weak intensity due to lack of NOE and long relaxation).
e Carbinol Carbon (CH-OH):

60—65 ppm.
e Cyclopropyl Methine (CH):

14-16 ppm.
o Cyclopropyl Methylenes (CH

):

2-5 ppm.

Infrared (IR) Spectroscopy

IR is a rapid validation tool, particularly useful for monitoring the disappearance of the aldehyde
carbonyl.
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Wavenumber (cm

Intensity Assignment Validation Criteria
)
Confirms the
3400 — 3450 Strong, Broad O-H Stretch presence of the
hydroxyl group.[1]
Diagnostic for the
) c nitrile group. Often
2249 Weak/Medium )
N Stretch weak in alpha-hydroxy
nitriles.
Characteristic C-H
) C-H Stretch ) ]
3000 - 3100 Medium tension of the strained
(Cyclopropyl) :
ring.
Secondary alcohol C-
~1050 - 1100 Strong C-O Stretch )
O single bond stretch.
Critical: Presence of a
Absent - C=0 Stretch (~1700) peak here indicates

unreacted aldehyde.

Mass Spectrometry (MS)

Cyanohydrins are thermally labile and often decompose in the GC inlet or ion source.

e Molecular lon (

): 97 m/z (Often very weak or absent).

o Base Peak: Often m/z 41 (Cyclopropyl cation,

) or m/z 27 (

loss).

e Fragmentation Pathway:

o Alpha-Cleavage: Loss of the cyclopropyl group or the nitrile group.
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o Dehydration: Loss of water (
).

o Reversion: Loss of HCN to generate the aldehyde radical cation (
70).

Technical Validation & Quality Control

To ensure the integrity of the sample for drug development applications, the following validation
logic should be applied.

Distinguishing from Impurities
e vs. Cyclopropanecarboxaldehyde (Starting Material):
o NMR: Check for the disappearance of the aldehyde proton doublet at

8.93 ppm.

o IR: Check for the disappearance of the carbonyl stretch at 1700-1720 cm

 vs. 2-Hydroxy-2-cyclopropylacetic acid (Hydrolysis Product):
o Solubility: The acid is soluble in bicarbonate; the cyanohydrin is not.

o NMR: The methine proton of the acid typically shifts slightly downfield, and the acid proton
appears as a very broad singlet >10 ppm.

Stability Protocol

Cyanohydrins exist in equilibrium.
» Storage: Store at -20°C with a trace of acid (e.g., H

PO
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) to inhibit base-catalyzed reversion to the aldehyde and HCN.

» Handling: Avoid basic conditions during workup.
References
o Synthesis and NMR Characterization

o Data derived from: Burgert, M. et al. "An evaluation of the substrate specificity and
asymmetric synthesis potential of the cloned L-lactate dehydrogenase from Bacillus.

4.27 (d, J=6Hz), IR 3409, 2249 cm

).[1]

o Methodology: (General preparation of cyclopropanecarboxaldehyde).
e General Cyanohydrin Properties

o Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory." Chemical Reviews, 1999,
99(12), 3649-3682.

o Safety Data

o Sigma-Aldrich Safety Data Sheet (SDS) for 2-Cyclopropyl-2-hydroxyacetonitrile (CAS
5648-87-3).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. cdnsciencepub.com [cdnsciencepub.com]

o 2. 2-Cyclopropyl-2-hydroxyacetonitrile | 5648-87-3 [sigmaaldrich.com]
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-
Cyclopropyl-2-hydroxyacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3340413#spectroscopic-data-of-2-cyclopropyl-2-
hydroxyacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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